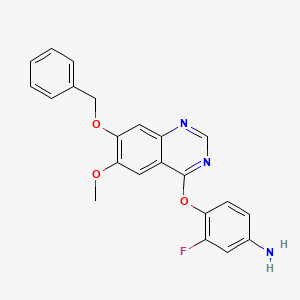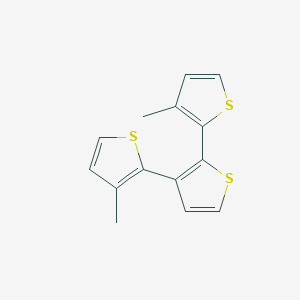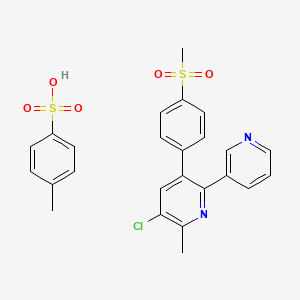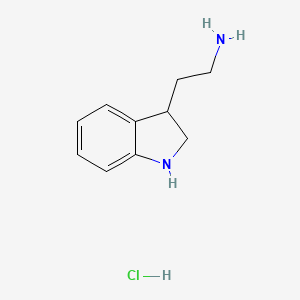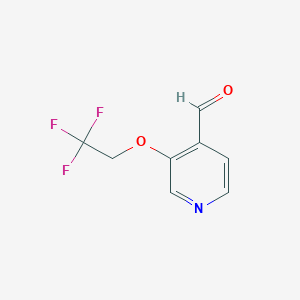
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde: is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the isonicotinaldehyde structure, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of 3-(2,2,2-trifluoroethoxy)isonicotinic acid.
Reduction: Formation of 3-(2,2,2-trifluoroethoxy)isonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoroethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology:
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine:
The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Its trifluoroethoxy group can enhance the bioavailability and efficacy of therapeutic agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde and its derivatives depends on their specific molecular targets. The trifluoroethoxy group can interact with various biological macromolecules, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
- 3-(2,2,2-Trifluoroethoxy)benzaldehyde
- 3-(2,2,2-Trifluoroethoxy)pyridine
- 3-(2,2,2-Trifluoroethoxy)aniline
Comparison:
Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde is unique due to its isonicotinaldehyde core, which provides distinct reactivity and biological activity. The presence of the trifluoroethoxy group enhances its chemical stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoroethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-3-12-2-1-6(7)4-13/h1-4H,5H2 |
Clé InChI |
STXTVRUALJJLEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
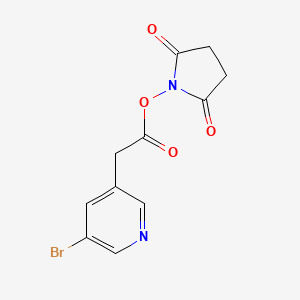
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
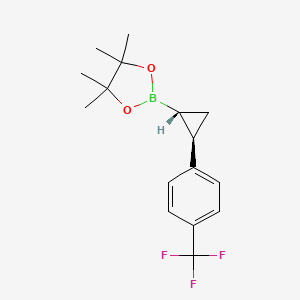


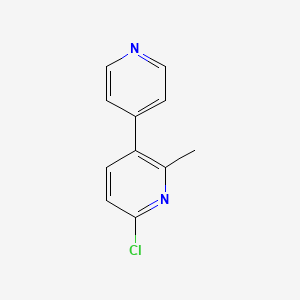

![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
